molecular formula C22H36N2O2 B2834494 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide CAS No. 1008212-38-1

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide

Cat. No.: B2834494
CAS No.: 1008212-38-1
M. Wt: 360.542
InChI Key: MDLHFGTVVBWSRW-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features an adamantane moiety, known for its rigidity and stability, which is linked to a formamido group, and further connected to a cyclohexyl and a methylbutanamide group. The combination of these structural elements imparts distinctive properties to the compound, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of adamantan-1-yl derivatives. One common method includes the reaction of adamantanecarboxylic acid with formamide under dehydrating conditions to form the adamantan-1-yl formamide intermediate. This intermediate is then reacted with N-cyclohexyl-3-methylbutanamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions can be performed on the formamido group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group, where nucleophiles such as amines or alcohols can replace the formamido moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of catalysts or under basic conditions

Major Products

    Oxidation: Adamantanone derivatives

    Reduction: Adamantan-1-ylamine derivatives

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including antiviral and anticancer activities, owing to the bioactive adamantane moiety.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is primarily influenced by its adamantane moiety, which is known to interact with various biological targets. The compound can modulate molecular pathways by binding to specific receptors or enzymes, thereby altering their activity. For instance, adamantane derivatives are known to inhibit viral replication by blocking ion channels in viral envelopes.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.

    Rimantadine: Another antiviral drug with structural similarities to amantadine.

Uniqueness

2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide stands out due to its additional formamido and cyclohexyl groups, which may confer unique biological activities and chemical properties not observed in simpler adamantane derivatives

Properties

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHFGTVVBWSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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